![molecular formula C21H14ClF2N3S B2821920 2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine CAS No. 688356-05-0](/img/structure/B2821920.png)
2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine” is a complex organic molecule that contains several functional groups and structural features. It includes a quinazoline ring, which is a type of heterocyclic compound . Quinazolines have been found to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline ring system is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is a nitrogen-containing pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazoline ring might contribute to its stability and reactivity. The chloro, fluoro, and amino groups could also influence its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine:
Antiviral Applications
This compound, being a quinazoline derivative, has shown potential antiviral properties. Quinazoline derivatives are known for their broad-spectrum antiviral activities against viruses such as herpes simplex virus (HSV), influenza, and hepatitis viruses. The presence of halogenated phenyl groups in the structure enhances its ability to inhibit viral replication by interfering with viral DNA or RNA synthesis .
Anticancer Applications
Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. They can inhibit various tyrosine kinases, which are crucial for cancer cell proliferation and survival. The compound’s structure allows it to bind effectively to the ATP-binding sites of these kinases, thereby blocking their activity and inducing apoptosis in cancer cells .
Antibacterial Applications
The compound’s structure, featuring a quinazoline core and halogenated phenyl groups, makes it a promising candidate for antibacterial research. Quinazoline derivatives have been found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
Similar compounds have been found to influence various biological activities . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3S/c22-14-7-5-13(6-8-14)12-28-21-26-19-4-2-1-3-16(19)20(27-21)25-15-9-10-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXAYZYTJLQYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

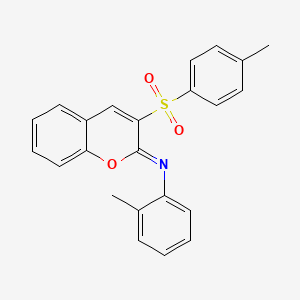
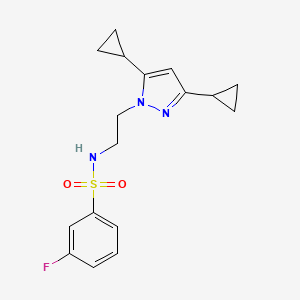

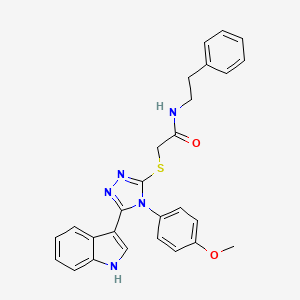
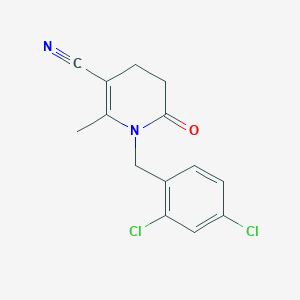
![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2821847.png)


![Methyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2821851.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide](/img/structure/B2821852.png)
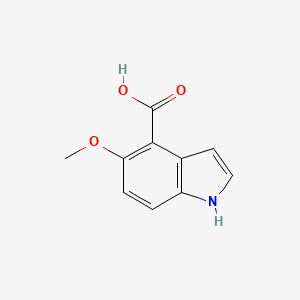

![5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2821860.png)